4-(5-Bromothiophen-2-yl)butan-2-ol
CAS No.:
Cat. No.: VC18230187
Molecular Formula: C8H11BrOS
Molecular Weight: 235.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BrOS |
|---|---|
| Molecular Weight | 235.14 g/mol |
| IUPAC Name | 4-(5-bromothiophen-2-yl)butan-2-ol |
| Standard InChI | InChI=1S/C8H11BrOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3 |
| Standard InChI Key | FMQXJHQEFFLWQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC1=CC=C(S1)Br)O |
Introduction
4-(5-Bromothiophen-2-yl)butan-2-ol is an organic compound characterized by its unique structure, which includes a brominated thiophene ring and a butan-2-ol moiety. Its molecular formula is C10H13BrOS, and it features a chiral center, making it relevant in stereochemistry and potential pharmacological applications . The compound's structure includes a bromine atom attached to the thiophene ring, which can influence its reactivity and biological interactions.
Synthesis
The synthesis of 4-(5-Bromothiophen-2-yl)butan-2-ol typically involves multiple steps, often starting with commercially available thiophene derivatives. The specific synthetic routes can vary, but they generally involve coupling reactions and transformations that introduce the bromine and butan-2-ol functionalities.
Biological Activity and Potential Applications
Preliminary studies suggest that 4-(5-Bromothiophen-2-yl)butan-2-ol exhibits notable biological activity, particularly in modulating biological systems. Its interaction with specific receptors or enzymes may lead to therapeutic effects, making it a candidate for further research in medicinal chemistry.
Potential Therapeutic Effects
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Binding Affinity: Studies focus on its binding affinity to specific receptors, which is crucial for understanding its mechanism of action and potential therapeutic effects.
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Selective Binding Characteristics: Preliminary data suggest that the compound may exhibit selective binding characteristics, advantageous in drug design.
Research Findings and Future Directions
Research into the interactions of 4-(5-Bromothiophen-2-yl)butan-2-ol with biological systems is ongoing, focusing on its potential therapeutic applications. The compound's ability to interact with biological targets, enhanced by the brominated thiophene moiety, suggests increased efficacy compared to non-brominated analogs.
Data Table: Comparison of Thiophene Derivatives
| Compound | Molecular Formula | Biological Activity | Potential Applications |
|---|---|---|---|
| 4-(5-Bromothiophen-2-yl)butan-2-ol | C10H13BrOS | Modulates biological systems, potential therapeutic effects | Medicinal chemistry, drug design |
| 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates | Varies | Antibacterial activity against Salmonella Typhi | Antibacterial agents |
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Varies | Antimicrobial and antiproliferative activities | Antimicrobial and anticancer agents |
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